Isobutyl 4-(3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Isobutyl 4-(3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 4-(3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the hexyloxyphenyl group, and the final coupling with the tetrahydropyrimidine carboxylate. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the phenyl groups and the pyrazole ring.
Nucleophilic substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-(3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Isobutyl 4-(3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Isobutyl 4-(3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Isobutyl 4-hydroxybenzoate: A simpler compound with a similar isobutyl ester group.
tert-Butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate: A compound with a similar hexyloxyphenyl group.
Uniqueness
Isobutyl 4-(3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its complex structure provides opportunities for diverse interactions in both chemical and biological systems.
Properties
CAS No. |
618439-50-2 |
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Molecular Formula |
C31H38N4O4 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-methylpropyl 4-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H38N4O4/c1-5-6-7-11-18-38-25-16-14-23(15-17-25)28-26(19-35(34-28)24-12-9-8-10-13-24)29-27(22(4)32-31(37)33-29)30(36)39-20-21(2)3/h8-10,12-17,19,21,29H,5-7,11,18,20H2,1-4H3,(H2,32,33,37) |
InChI Key |
PVAPQVVZHMARSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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